molecular formula C14H18BrMgNO2 B6333899 4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide 0.25 M in Tetrahydrofuran CAS No. 936490-38-9

4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide 0.25 M in Tetrahydrofuran

Cat. No.: B6333899
CAS No.: 936490-38-9
M. Wt: 336.51 g/mol
InChI Key: GFWGJLOLVHJYEM-UHFFFAOYSA-M
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Description

4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide 0.25 M in Tetrahydrofuran is a specialized organomagnesium compound used in various chemical reactions. It is a Grignard reagent, which is a class of compounds widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly valuable due to its unique structure, which includes a spirocyclic moiety and a phenylmagnesium bromide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide typically involves the reaction of 4-bromomethylphenylmagnesium bromide with 1,4-dioxa-8-azaspiro[4.5]decane in the presence of a suitable solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reactants. The use of automated systems ensures consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic molecules.

    Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

Common reagents used with this compound include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from decomposing. Tetrahydrofuran is often used as the solvent due to its ability to stabilize the Grignard reagent.

Major Products

The major products formed from reactions with 4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide include secondary and tertiary alcohols, depending on the type of carbonyl compound used.

Scientific Research Applications

4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide is used in various scientific research applications:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds, which is a fundamental step in many organic synthesis processes. The spirocyclic structure provides additional stability and reactivity to the compound.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: A simpler Grignard reagent without the spirocyclic structure.

    4-Methylphenylmagnesium Bromide: Similar structure but with a methyl group instead of the spirocyclic moiety.

    1,4-Dioxa-8-azaspiro[4.5]decane: The spirocyclic component without the Grignard functionality.

Uniqueness

4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide is unique due to its combination of a spirocyclic structure and a Grignard reagent. This dual functionality provides enhanced reactivity and stability, making it a valuable tool in organic synthesis.

Properties

IUPAC Name

magnesium;8-(phenylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18NO2.BrH.Mg/c1-2-4-13(5-3-1)12-15-8-6-14(7-9-15)16-10-11-17-14;;/h2-5H,6-12H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWGJLOLVHJYEM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=[C-]C=C3.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrMgNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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